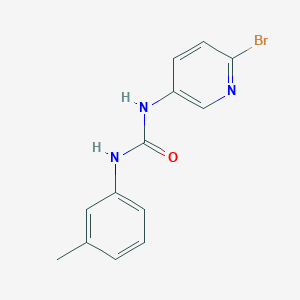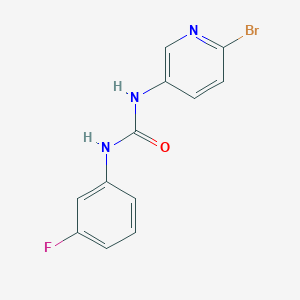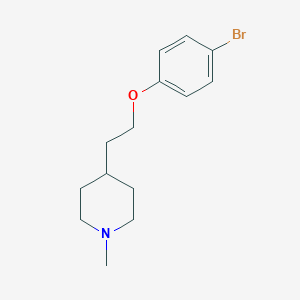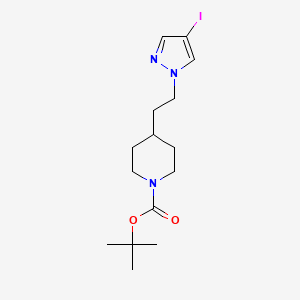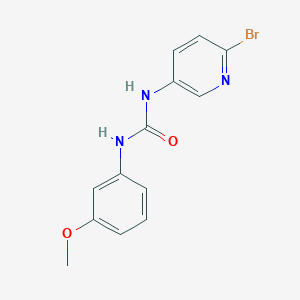
1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of 6-bromopyridine-3-amine with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with different oxidation states.
Hydrolysis: Corresponding amine and isocyanate derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromopyridine and methoxyphenyl groups could facilitate binding to specific sites, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Chloropyridin-3-yl)-3-(3-methoxyphenyl)urea: Similar structure with a chlorine atom instead of bromine.
1-(6-Bromopyridin-3-yl)-3-(4-methoxyphenyl)urea: Similar structure with a methoxy group at a different position on the phenyl ring.
1-(6-Bromopyridin-3-yl)-3-(3-hydroxyphenyl)urea: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
1-(6-Bromopyridin-3-yl)-3-(3-methoxyphenyl)urea is unique due to the specific combination of bromopyridine and methoxyphenyl groups. This combination may confer distinct chemical properties and biological activities compared to similar compounds.
Propriétés
IUPAC Name |
1-(6-bromopyridin-3-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-11-4-2-3-9(7-11)16-13(18)17-10-5-6-12(14)15-8-10/h2-8H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLIGMHLLDZCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(3-Methoxyphenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8152238.png)
![5-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152249.png)
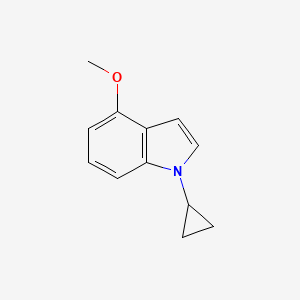
![Methyl 4-((5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)benzoate](/img/structure/B8152260.png)
![Methyl 4-((6-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)benzoate](/img/structure/B8152267.png)
![6-chloro-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152269.png)
![tert-Butyl 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8152274.png)
![6-Chloro-1-(cyclopropylmethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152285.png)
![6-Chloro-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152292.png)
![6-Chloro-3-iodo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8152295.png)
